molecular formula C9H13N3O B13325719 4-(Diethylamino)pyrimidine-5-carbaldehyde

4-(Diethylamino)pyrimidine-5-carbaldehyde

Cat. No.: B13325719
M. Wt: 179.22 g/mol
InChI Key: GECRDOVRNKHZLO-UHFFFAOYSA-N
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Description

4-(Diethylamino)pyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H13N3O It features a pyrimidine ring substituted with a diethylamino group at the 4-position and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)pyrimidine-5-carbaldehyde typically involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like acetonitrile. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the diethylamino group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 4-(Diethylamino)pyrimidine-5-carboxylic acid.

    Reduction: 4-(Diethylamino)pyrimidine-5-methanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

4-(Diethylamino)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds, including potential pharmaceuticals.

    Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The diethylamino group can enhance the compound’s ability to cross cell membranes, while the aldehyde group can form covalent bonds with target proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)pyrimidine-5-carbaldehyde
  • 4-(Methylamino)pyrimidine-5-carbaldehyde
  • 4-(Ethylamino)pyrimidine-5-carbaldehyde

Comparison

4-(Diethylamino)pyrimidine-5-carbaldehyde is unique due to the presence of the diethylamino group, which can influence its reactivity and biological activity. Compared to its analogs with smaller alkyl groups, the diethylamino group may provide better membrane permeability and different steric effects, potentially leading to unique interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

4-(diethylamino)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H13N3O/c1-3-12(4-2)9-8(6-13)5-10-7-11-9/h5-7H,3-4H2,1-2H3

InChI Key

GECRDOVRNKHZLO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=NC=C1C=O

Origin of Product

United States

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